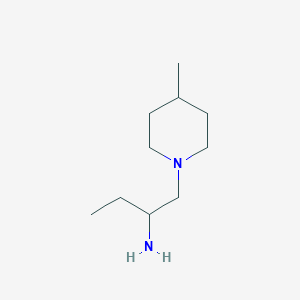

1-(4-methylpiperidin-1-yl)butan-2-amine

Description

1-(4-Methylpiperidin-1-yl)butan-2-amine is a secondary amine characterized by a butan-2-amine backbone substituted with a 4-methylpiperidin-1-yl group. This structural motif is common in medicinal chemistry due to piperidine's ability to mimic bioactive molecules and interact with biological targets such as receptors or enzymes .

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(11)8-12-6-4-9(2)5-7-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAPQHVIWXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCC(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281387 | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-40-6 | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpiperidin-1-yl)butan-2-amine typically involves the reaction of 4-methylpiperidine with butan-2-amine under controlled conditions. The process may include steps such as:

Amidation: The formation of an amide bond between the piperidine derivative and butan-2-amine.

Industrial Production Methods: Industrial production of this compound

Biological Activity

1-(4-Methylpiperidin-1-yl)butan-2-amine, also known as MPB, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MPB, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2. The compound features a butanamine backbone with a piperidine ring that contains a methyl substituent, which influences its interaction with biological targets.

MPB exhibits multiple mechanisms of action, primarily related to its interaction with neurotransmitter systems in the brain:

- Dopaminergic Activity : MPB has been shown to influence dopamine receptor activity, which is crucial for regulating mood and behavior. Research indicates that it may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.

- Serotonergic Activity : The compound also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels. This dual action on dopaminergic and serotonergic systems suggests its utility in treating mood disorders .

Pharmacological Effects

The biological activity of MPB has been studied in various contexts:

- Cognitive Enhancement : In animal models, MPB administration has been linked to improved cognitive functions, including memory and learning capabilities. This effect is hypothesized to arise from enhanced neurotransmitter release and receptor activation .

- Anxiolytic Effects : Studies have demonstrated that MPB can reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent. This effect may be mediated through its serotonergic activity .

Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of MPB in various therapeutic contexts:

- Cognitive Dysfunction : A study involving aged rats treated with MPB showed significant improvements in spatial memory tasks compared to control groups. The results suggest that MPB may enhance cognitive functions through dopaminergic pathways .

- Anxiety Disorders : In a controlled trial with mice subjected to stress tests, those administered MPB exhibited lower anxiety levels compared to untreated mice. Behavioral assessments indicated reduced freezing and increased exploration in open-field tests .

- Potential for Depression Treatment : A recent study explored the antidepressant-like effects of MPB in a chronic mild stress model, revealing that it significantly mitigated depressive symptoms by modulating serotonin levels in the brain .

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that 1-(4-methylpiperidin-1-yl)butan-2-amine can act as a kappa-opioid receptor antagonist. This property is significant as kappa-opioid receptors are involved in pain modulation and mood regulation. Compounds that modulate these receptors can potentially lead to new treatments for pain management without the addictive properties associated with traditional opioids .

Neuropharmacology

The compound has been explored for its effects on neurochemical pathways, particularly concerning neurodegenerative diseases. Its ability to interact with various neurotransmitter systems may provide insights into developing therapeutics for conditions such as Alzheimer's disease and Parkinson's disease .

Skin Care Formulations

Due to its chemical properties, this compound is being investigated for use in cosmetic formulations. Its potential as a skin-feel agent and moisturizer makes it valuable in developing products aimed at enhancing skin hydration and texture .

Delivery Systems

The compound is also being studied for its role in enhancing the delivery of active ingredients in topical formulations. Its ability to modify skin permeability can improve the efficacy of dermatological products by allowing better absorption of therapeutic agents .

Synthetic Pathways

Various synthetic methods have been developed to produce this compound and its derivatives. These methods often involve the use of piperidine-based precursors, highlighting the compound's versatility in chemical synthesis .

Derivative Compounds

The exploration of derivatives of this compound has led to the discovery of compounds with enhanced biological activity, particularly in the context of enzyme inhibition and receptor modulation .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Piperidine Derivatives

4-(3-Methylpiperidin-1-yl)butan-1-amine

- Structure : Differs in the position of the methyl group on the piperidine ring (3-methyl vs. 4-methyl) and the amine location (butan-1-amine vs. butan-2-amine).

- Implications : The 3-methyl substitution may alter steric interactions in binding pockets, while the terminal amine (butan-1-amine) could affect solubility and hydrogen-bonding capacity compared to the internal amine in the target compound .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Incorporates a pyrimidine ring, with a piperidinyl group at the 6-position and an amine at the 2-position.

Aromatic-Substituted Butan-2-amines

1-(4-Chlorophenyl)butan-2-amine

- Structure : Features a chlorophenyl group instead of the 4-methylpiperidinyl moiety.

- Implications: The aromatic ring enhances planarity and may confer affinity for monoamine transporters (e.g., serotonin or dopamine receptors), contrasting with the flexible piperidine in the target compound .

1-(3,4-Dimethoxyphenyl)butan-2-amine

- Structure : Contains a dimethoxyphenyl group, introducing electron-donating methoxy substituents.

- Implications : The methoxy groups improve solubility and may modulate serotonin receptor selectivity, as seen in psychedelic analogues like 2C-B .

Sulfonamide and Ester Derivatives

2.3.1 (E)-1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-3-(p-tolylamino)prop-2-en-1-one (10a)

- Structure: Combines a 4-methylpiperidinyl-sulfonyl group with an enaminone-linked phenyl ring.

- Implications : The sulfonamide moiety enhances hydrogen-bonding and electrostatic interactions, making it suitable for enzyme inhibition (e.g., ERK kinase targeting) .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

- Structure : Piperidine with four methyl groups and an ester-functionalized acetate.

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.